7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane
Description
Overview of Dithiaspiroazanonane Frameworks in Chemical Biology
The 1,4-dithia-7-azaspiro[4.4]nonane scaffold is a specific example of a spirocyclic nitrogen-sulfur heterocycle that has emerged as a valuable building block in chemical biology and drug discovery. This framework is characterized by a five-membered dithiolane ring and a five-membered pyrrolidine (B122466) ring connected through a spiro carbon atom. The presence of the dithiolane group offers a unique combination of steric and electronic properties, while the pyrrolidine ring provides a handle for further functionalization.
Derivatives of the 1,4-dithia-7-azaspiro[4.4]nonane core, such as 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, have been documented and are available as chemical reagents. pharmacompass.comncats.ioncats.io These existing compounds serve as valuable starting points for the synthesis of more complex molecules with potential biological applications. The rigid spirocyclic nature of this framework can help in pre-organizing substituents in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for specific biological targets.
Significance of Synthetic Methodology Development for Novel Chemical Probes
The development of novel and efficient synthetic methodologies is crucial for advancing the exploration of new chemical entities as potential therapeutic agents or chemical probes. nih.govfrontiersin.org Chemical probes are small molecules that can be used to study and manipulate biological systems, providing valuable insights into disease mechanisms and aiding in the identification of new drug targets. nih.gov The ability to synthesize libraries of compounds based on a common scaffold, such as the dithiaspiroazanonane framework, allows for the systematic investigation of structure-activity relationships. researchgate.net
Innovations in synthetic organic chemistry that enable the rapid and diverse functionalization of core scaffolds are therefore highly valuable. frontiersin.org For a molecule like 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane, the development of synthetic routes that allow for the facile introduction of the benzyl (B1604629) group and modifications to other parts of the molecule would be a significant step towards exploring its full potential as a chemical probe.
Research Objectives and Scope for this compound Investigation
The primary research objective for the investigation of this compound is to synthesize and characterize this novel compound and to evaluate its potential as a chemical probe. The scope of this investigation would encompass the following key areas:
Synthesis and Characterization: The initial focus would be on the development of a robust and efficient synthetic route to this compound. This would involve the exploration of different synthetic strategies and the full characterization of the final compound using modern analytical techniques.
Physicochemical Properties: A thorough evaluation of the physicochemical properties of the synthesized compound would be conducted. This would include determining its solubility, lipophilicity, and stability, which are critical parameters for its potential use in biological systems.
Biological Screening: The compound would be subjected to a broad range of biological assays to identify any potential bioactivity. This could include screening against various enzymes, receptors, and cell lines to uncover potential therapeutic targets.
Structural Analogue Synthesis: Based on the initial biological screening results, a series of structural analogues would be synthesized to explore the structure-activity relationship. This would involve modifying the benzyl group and other positions on the dithiaspiroazanonane scaffold to optimize for potency and selectivity.
The investigation into this compound is positioned to contribute to the growing field of spirocyclic nitrogen-sulfur heterocycles and their application in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
7-benzyl-1,4-dithia-7-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS2/c1-2-4-12(5-3-1)10-14-7-6-13(11-14)15-8-9-16-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWKGGYQUXZXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12SCCS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592337 | |
| Record name | 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-24-5 | |
| Record name | 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Benzyl 1,4 Dithia 7 Azaspiro 4.4 Nonane
Retrosynthetic Analysis and Key Precursors for 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane
A logical retrosynthetic analysis of this compound suggests that the molecule can be deconstructed into simpler, more readily available starting materials. The primary disconnection points are at the carbon-sulfur bonds of the dithiolane ring and the carbon-nitrogen bond of the benzyl (B1604629) group.
Identification of Starting Materials and Reagents
This retrosynthetic approach points to N-benzyl-3-pyrrolidone as a key precursor. This intermediate contains the complete azaspirocycle component with the benzyl group already in place. The dithiolane ring can then be formed by reacting the ketone functionality of N-benzyl-3-pyrrolidone with 1,2-ethanedithiol (B43112).
The synthesis of N-benzyl-3-pyrrolidone itself can be envisioned through several routes. One common method involves the Dieckmann condensation of a diester, such as ethyl 3-(N-benzyl-N-(ethoxycarbonylmethyl)amino)propionate, followed by hydrolysis and decarboxylation. patsnap.com An alternative approach could involve the cyclodehydration of 4-(benzylamino)-1,2-butanediols. tandfonline.com
1,2-ethanedithiol for the formation of the dithiolane ring.
Benzylamine as a source for the N-benzyl group.
Precursors for the pyrrolidone ring, such as ethyl chloroacetate (B1199739) and ethyl acrylate, for the synthesis of the diester intermediate for the Dieckmann condensation. patsnap.com
A suitable acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or p-toluenesulfonic acid, to promote the thioacetalization reaction. organic-chemistry.org
A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), for the N-alkylation and condensation steps. prepchem.com
| Precursor/Reagent | Role in Synthesis |
| N-benzyl-3-pyrrolidone | Key intermediate containing the azaspirocycle |
| 1,2-ethanedithiol | Forms the dithiolane ring |
| Benzylamine | Source of the N-benzyl group |
| Ethyl chloroacetate | Building block for the pyrrolidone ring |
| Ethyl acrylate | Building block for the pyrrolidone ring |
| Acid Catalyst (e.g., BF₃·OEt₂) | Promotes thioacetalization |
| Base (e.g., NaH) | Promotes N-alkylation and condensation |
Considerations for Ring-Closure Strategies
The formation of the spirocyclic core involves two key ring-closing events: the formation of the pyrrolidine (B122466) ring and the formation of the dithiolane ring.
The pyrrolidine ring is typically constructed first. As mentioned, the Dieckmann condensation is a powerful method for forming five-membered rings. This intramolecular cyclization of a diester is base-catalyzed and results in a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone. patsnap.com The efficiency of this ring closure is generally high for the formation of five-membered rings, as predicted by Baldwin's rules for ring closure. libretexts.org
The second ring closure, the formation of the dithiolane, is an acid-catalyzed reaction between the ketone of the pyrrolidinone and 1,2-ethanedithiol. This reaction is a well-established method for the protection of carbonyl groups and proceeds via the formation of a hemithioacetal intermediate, followed by the attack of the second thiol group and subsequent dehydration. organic-chemistry.org This reaction is generally high-yielding and chemoselective for aldehydes and ketones.
Reaction Pathways for Spiro[4.4]nonane Scaffold Assembly
The assembly of the 1,4-dithia-7-azaspiro[4.4]nonane scaffold hinges on the successful formation of the dithiolane ring from the pre-formed N-benzyl-3-pyrrolidone.
Optimization of Reaction Conditions for Cyclization
The key cyclization step is the thioacetalization of N-benzyl-3-pyrrolidone with 1,2-ethanedithiol. The optimization of this reaction is crucial for achieving a high yield of the desired spirocycle.
Several factors can be tuned to optimize this reaction:
Catalyst: A variety of Lewis and Brønsted acids can be employed. Boron trifluoride etherate is a common and effective catalyst for this transformation. acs.org Other catalysts such as p-toluenesulfonic acid, iodine, and yttrium triflate have also been reported for similar thioacetalizations. organic-chemistry.org The choice of catalyst can influence the reaction rate and may need to be optimized for the specific substrate.
Solvent: The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The choice of solvent can affect the solubility of the reactants and the reaction temperature.
Temperature: The reaction is often performed at room temperature, but gentle heating may be required in some cases to drive the reaction to completion.
Removal of Water: The formation of the dithiolane ring produces water as a byproduct. Removal of this water, for instance by using a Dean-Stark apparatus or a drying agent, can shift the equilibrium towards the product and improve the yield.
A typical procedure would involve stirring a solution of N-benzyl-3-pyrrolidone and 1,2-ethanedithiol in a suitable solvent in the presence of a catalytic amount of a Lewis or Brønsted acid until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
| Reaction Parameter | Condition | Purpose |
| Reactants | N-benzyl-3-pyrrolidone, 1,2-ethanedithiol | Formation of the dithiolane ring |
| Catalyst | Boron trifluoride etherate or p-toluenesulfonic acid | To promote the thioacetalization reaction |
| Solvent | Dichloromethane or Tetrahydrofuran | To dissolve reactants and facilitate the reaction |
| Temperature | Room temperature to gentle reflux | To control the reaction rate |
| Water Removal | Dean-Stark apparatus or drying agent | To shift the equilibrium towards the product |
Stereochemical Control in Spirocenter Formation
The formation of the spirocenter in this compound from an achiral precursor like N-benzyl-3-pyrrolidone will result in a racemic mixture, as the spiro carbon is a stereocenter. If a specific stereoisomer is desired, strategies for stereochemical control must be implemented.
One approach is to use a chiral precursor. For instance, if an enantiomerically pure form of a pyrrolidinone derivative is used as the starting material, the stereochemistry of the resulting spirocycle may be influenced. However, the thioacetalization reaction itself does not typically induce chirality.
Another strategy involves the use of chiral catalysts or auxiliaries during the formation of the spirocyclic scaffold. While less common for dithiolane formation, asymmetric catalysis is a powerful tool in modern organic synthesis for establishing stereocenters. rsc.org
Resolution of the racemic mixture is also a viable option. This can be achieved through various techniques, such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Benzyl Group Introduction Strategies
The benzyl group can be introduced at different stages of the synthesis. One strategy is to start with a commercially available pyrrolidinone and then perform an N-benzylation reaction.
A common method for the N-benzylation of pyrrolidones and other secondary amines involves the use of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. A strong base like sodium hydride is often used to deprotonate the nitrogen atom of the pyrrolidinone, forming a sodium salt which then acts as a nucleophile to displace the halide from the benzylating agent. prepchem.com Weaker bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like dimethylformamide (DMF).
N-Alkylation Methodologies
N-alkylation of the secondary amine of 1,4-dithia-7-azaspiro[4.4]nonane can be accomplished through several established methods, primarily direct alkylation with a benzyl halide or reductive amination with benzaldehyde (B42025).
Direct Alkylation with Benzyl Halides: This is a common and straightforward method for N-benzylation. highfine.com It involves the reaction of the parent amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, thereby driving the reaction to completion. A variety of bases can be employed, with the choice often depending on the substrate's reactivity and the desired reaction conditions.
The reaction of a secondary amine with a benzyl halide is a nucleophilic substitution reaction. Over-alkylation to form a quaternary ammonium (B1175870) salt is not a concern when starting with a secondary amine like 1,4-dithia-7-azaspiro[4.4]nonane, which is a key advantage for this class of compounds. wikipedia.org
| Reagent/Condition | Base | Solvent | Temperature | Yield | Reference |
| Benzyl chloride | Triethylamine (Et3N) | Methanol (MeOH) | Room Temperature | 71% (for N-methylaniline) | acs.org |
| Benzyl bromide | Triethylamine (Et3N) | Acetonitrile (MeCN) | 70°C | High (qualitative) | rsc.org |
| Benzyl bromide | Sodium bicarbonate (NaHCO3) | Water (with SDS) | 80°C | Good (qualitative) | researchgate.net |
Reductive Amination: An alternative and often milder approach is reductive amination. wikipedia.org This two-step, one-pot process involves the reaction of the amine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-benzylated amine. harvard.edu A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. harvard.edu
Reductive amination is considered a green chemistry method as it can often be performed under mild conditions in a single reaction vessel, minimizing waste and purification steps. wikipedia.org
| Carbonyl Source | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Benzaldehyde | Sodium borohydride (NaBH4) | Methanol (MeOH) | Room Temperature | 72% (for 3-phenylpropan-1-amine) | acs.org |
| Benzaldehyde | Sodium borohydride (NaBH4) | Methanol (MeOH) | Room Temperature | High (qualitative) | rsc.org |
Protecting Group Chemistry Considerations
The benzyl (Bn) group is widely used as a protecting group for amines in multi-step organic synthesis due to its stability under a range of reaction conditions. highfine.comwikipedia.org In the context of this compound, the benzyl group itself can be considered a permanent modification or a protecting group if further transformations on other parts of the molecule are intended.
Introduction of the Benzyl Group: As discussed in the N-alkylation section, the benzyl group is typically introduced via reaction with a benzyl halide or through reductive amination. highfine.com These methods are generally efficient and high-yielding.
Deprotection of the N-Benzyl Group: The removal of the N-benzyl group is a critical consideration in syntheses where it serves as a protecting group. Several methods are available for this transformation:
Catalytic Hydrogenolysis: This is the most common and often cleanest method for N-benzyl deprotection. acs.orgrsc.org It involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org The reaction proceeds under mild conditions and the byproducts are toluene (B28343) and the deprotected amine, which are easily separated.
Oxidative Cleavage: Oxidizing agents such as ammonium cerium(IV) nitrate (B79036) (CAN) can be used to remove the p-methoxyphenyl (PMP) group, a derivative of the benzyl group. wikipedia.org Other oxidative systems have also been reported for debenzylation. highfine.com
Acid-Mediated Deprotection: Strong acids can also effect the cleavage of N-benzyl groups, though this method is less common due to the potential for side reactions with other acid-labile functional groups. acs.org
Purification and Isolation Techniques for this compound
Obtaining this compound in high purity is essential for its characterization and any subsequent applications. The primary methods for its purification are chromatographic separation and recrystallization.
Chromatographic Separation Methods
Chromatography is a powerful technique for separating the desired product from unreacted starting materials, reagents, and byproducts.
Silica (B1680970) Gel Column Chromatography: This is a standard and widely used method for the purification of moderately polar organic compounds like N-benzyl amines. acs.org A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used to elute the compounds from a column packed with silica gel. The polarity of the eluent is optimized to achieve good separation. For instance, N-benzyl dioctylamine (B52008) has been purified using a hexane/EtOAc gradient. acs.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is the method of choice. It offers superior resolution compared to standard column chromatography.
Recrystallization and Other Crystallization Protocols
If this compound is a crystalline solid, recrystallization can be a highly effective method for purification. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and is determined empirically.
Yield Optimization and Scalability Assessment for this compound Synthesis
For the practical application of this compound, optimizing the reaction yield and ensuring the scalability of the synthesis are crucial.
Process Intensification Strategies
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. energy.govmdpi.com For the N-alkylation synthesis of this compound, several strategies can be considered:
Flow Chemistry: Conducting the N-alkylation reaction in a continuous flow reactor instead of a traditional batch reactor can offer several advantages. These include improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can minimize the formation of byproducts.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields. This is attributed to efficient and uniform heating of the reaction mixture.
Catalyst Optimization: For reductive amination, the choice and loading of the catalyst (if applicable) and reducing agent can be optimized to maximize the yield and turnover number. In direct alkylation, the use of phase-transfer catalysts could be explored to enhance the reaction rate, especially in biphasic systems.
A thorough assessment of these process intensification strategies would be necessary to develop a robust and scalable manufacturing process for this compound. This would involve a data-driven approach to optimize reaction conditions and select the most efficient and economical synthetic route for large-scale production. researchgate.net
Environmental Impact Assessment of Synthetic Routes
A plausible synthetic approach to this compound could involve a multi-step process. A hypothetical, yet chemically sound, route is the reaction of a pre-formed azaspirocycle with the necessary dithia component, or a convergent synthesis where the spirocyclic system is formed in the final steps. For instance, a potential synthesis could start from a benzyl-protected amino acid derivative which is then cyclized and subsequently reacted to introduce the dithia moiety.
The environmental impact of such a synthetic route can be broken down by analyzing the core principles of green chemistry:
Prevention of Waste: Traditional multi-step syntheses often generate significant amounts of waste products, including by-products and purification materials. The ideal synthetic route would have high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Auxiliaries: Many organic reactions employ volatile and often toxic organic solvents which contribute to air pollution and pose health risks. A greener approach to the synthesis of this compound would prioritize the use of safer solvents such as water, ethanol, or supercritical CO2, or even solvent-free reaction conditions. researchgate.net
Design for Energy Efficiency: Synthetic methods that require high temperatures and pressures are energy-intensive, contributing to greenhouse gas emissions. The adoption of alternative energy sources like microwave irradiation or sonication can often reduce reaction times and energy consumption. rasayanjournal.co.in
Use of Renewable Feedstocks: While the synthesis of a complex molecule like this compound is likely to rely on petroleum-derived starting materials, a long-term green chemistry goal would be to explore the use of bio-based feedstocks.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. For the synthesis of N-heterocycles, various metal and organocatalysts can be employed to improve efficiency and reduce waste. mdpi.com
To quantify the environmental impact of a given synthetic route, several green chemistry metrics can be employed. These metrics provide a more objective assessment than a purely qualitative discussion.
| Green Chemistry Metric | Description | Potential Application to Synthesis Assessment |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. |
| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | A lower E-factor is better, indicating less waste generation per unit of product. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | PMI considers the mass of all materials used in a process, including solvents, reagents, and process aids, providing a holistic view of the process's efficiency. |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | RME provides a more direct measure of the efficiency of a reaction in converting reactants to the desired product. |
The application of these metrics to a hypothetical synthesis of this compound would allow for a comparative analysis of different potential routes. For example, a route with a higher atom economy and a lower E-factor would be considered more environmentally benign.
Structural Elucidation and Conformational Analysis of 7 Benzyl 1,4 Dithia 7 Azaspiro 4.4 Nonane
Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight Determination 3.1.2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
Without access to primary research data from the synthesis and characterization of 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane, any attempt to generate the specified content would be speculative and would not meet the standards of scientific accuracy.
Fragmentation Pattern Analysis
An analysis of the fragmentation pattern of this compound using mass spectrometry would provide valuable information about its molecular structure. In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The pattern of these fragments is characteristic of the compound's structure.
For N-benzyl substituted amines, a characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, which would likely result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) or a tropylium (B1234903) ion, typically observed at a mass-to-charge ratio (m/z) of 91. Another common fragmentation in amine-containing compounds is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized iminium ion.
A detailed analysis would involve identifying the molecular ion peak (M⁺) and the various fragment ions. The relative abundances of these ions would help in piecing together the structural puzzle of the molecule. However, specific experimental mass spectrometry data for this compound is not available.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational modes would include:
Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands from the pyrrolidine (B122466) and dithiolane rings would be observed in the 2850-3000 cm⁻¹ region.
C-N stretching: The stretching vibration of the tertiary amine would likely be found in the 1250-1020 cm⁻¹ region.
C-S stretching: These are typically weak bands and can be difficult to assign, appearing in the 800-600 cm⁻¹ range.
Aromatic C=C stretching: Bands for the benzene (B151609) ring would be expected in the 1600-1450 cm⁻¹ region.
A data table summarizing these expected peaks is provided below. It is important to note that this is a generalized prediction, and no experimental IR spectrum for this compound has been reported.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
| C-S Stretch | 600 - 800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S bonds, which often give rise to more intense Raman signals. The aromatic ring vibrations would also be expected to produce strong Raman bands. As with the other techniques, no specific Raman spectroscopic data for this compound is currently available.
X-ray Crystallography for Solid-State Structure Determination
Crystal Growth Methodologies
To determine the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the definitive method. The first and often most challenging step in this process is the growth of high-quality single crystals. Common methods for growing single crystals of organic compounds include:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent or solvent system is critical and is often determined empirically.
Unit Cell Parameters and Space Group Determination
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal: a, b, c, and the angles between them: α, β, γ) and the space group (which describes the symmetry of the crystal lattice). This information is fundamental to solving the complete crystal structure.
Without experimental data, the unit cell parameters and space group for this compound remain undetermined. A hypothetical data table for such findings would look as follows, but is currently unpopulated.
| Parameter | Value |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
Bond Lengths, Bond Angles, and Torsion Angle Analysis
A thorough examination of the molecular geometry of "this compound" requires precise data from techniques such as X-ray crystallography. However, a review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this specific compound has not been determined. Consequently, experimentally derived data for its bond lengths, bond angles, and torsion angles are not available.
In the absence of experimental data, theoretical calculations would be necessary to predict these parameters. Generally, the bond lengths within the benzyl group would be expected to exhibit typical values for aromatic C-C and C-H bonds. The C-N and C-S bond lengths in the heterocyclic rings would be influenced by the nature of the spirocyclic system.
The bond angles around the spiro carbon atom are anticipated to be close to the tetrahedral angle of 109.5°, but likely distorted due to the constraints of the two fused five-membered rings. The internal angles of the dithiolane and pyrrolidine rings would be expected to be less than 109.5° due to ring strain.
Torsion angles are critical in defining the conformation of the rings. For the 1,4-dithiolane ring, the torsion angles involving the C-S-C-C and S-C-C-S segments would determine its specific puckering. Similarly, the torsion angles within the pyrrolidine ring would define its envelope or twist conformation. The orientation of the N-benzyl group relative to the pyrrolidine ring would be described by the C-C-N-C torsion angle.
Table 1: Hypothetical Bond Parameters for this compound (Note: The following table is for illustrative purposes only and is not based on experimental data.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |
|---|---|---|---|---|---|
| Bond Length | C | N | ~1.47 Å | ||
| C | S | ~1.82 Å | |||
| C_spiro | C | ~1.54 Å | |||
| Bond Angle | C | N | C | ~112° | |
| C | S | C | ~95° | ||
| C | C_spiro | C | ~109.5° (distorted) | ||
| Torsion Angle | S | C | C | S | Varies with conformation |
Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions and crystal packing is contingent on the availability of single-crystal X-ray diffraction data. As the crystal structure for "this compound" has not been reported, a definitive description of its crystal packing and the specific non-covalent interactions that govern its solid-state assembly cannot be provided.
Conformational Preferences of the Spiro[4.4]nonane System in this compound
The conformational preferences of the spiro[4.4]nonane system are determined by the puckering of the two constituent five-membered rings and the orientation of the substituent on the nitrogen atom.
Ring Conformation Analysis of the Dithia and Azacyclopentane Rings
Detailed conformational analysis of the dithiolane and azacyclopentane (pyrrolidine) rings in "this compound" would typically be performed using techniques like NMR spectroscopy and X-ray crystallography. In the absence of specific experimental data for this compound, a general discussion based on related structures can be provided.
Five-membered rings, such as dithiolane and pyrrolidine, are not planar and adopt puckered conformations to relieve torsional strain. The 1,4-dithiolane ring is known to exist in either a "twist" (C₂) or an "envelope" (Cₛ) conformation, with a relatively low energy barrier for interconversion between these forms. The presence of the spiro fusion will influence the preferred conformation.
The pyrrolidine ring also adopts non-planar envelope or twist conformations. The specific conformation will be influenced by the steric bulk of the N-benzyl group. The nitrogen atom can act as the "flap" of the envelope, or it can be adjacent to the flap. The orientation of the large benzyl group (pseudo-equatorial vs. pseudo-axial) will have a significant impact on the conformational energetics of the pyrrolidine ring. The spiro linkage to the dithiolane ring will further constrain the available conformations.
Dynamic NMR Spectroscopy for Conformational Exchange Processes
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying conformational exchange processes that occur on the NMR timescale. Such processes could include ring flipping of the dithiolane and pyrrolidine rings, as well as restricted rotation around the N-C(benzyl) bond.
A search of the scientific literature did not yield any dynamic NMR studies specifically for "this compound". Therefore, no experimental data on its conformational exchange processes, such as the energy barriers for these dynamics, are available.
If such studies were to be conducted, one might expect to observe temperature-dependent changes in the NMR spectrum. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for atoms in different chemical environments (e.g., axial and equatorial protons on the rings) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce as the rate of conformational exchange increases. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy for the ring inversion and other dynamic processes. The steric hindrance imposed by the benzyl group could potentially lead to a higher energy barrier for the conformational flexing of the pyrrolidine ring compared to an unsubstituted analogue.
Reactivity and Derivatization of 7 Benzyl 1,4 Dithia 7 Azaspiro 4.4 Nonane
Functional Group Transformations at the Spirocenter
The reactivity of 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane is largely dictated by the nitrogen and sulfur heteroatoms. These sites are the primary targets for chemical modification, allowing for the derivatization and elaboration of the core spirocyclic structure.
Reactions at the Nitrogen Atom
The most prominent reaction involving the nitrogen atom is the removal of the benzyl (B1604629) protecting group. This debenzylation is a critical step in synthetic pathways where the secondary amine needs to be unmasked for subsequent reactions, such as acylation, alkylation, or coupling with other molecules.
Catalytic hydrogenation is a common and efficient method for this transformation. The reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process cleaves the benzylic C-N bond, yielding the parent secondary amine, 1,4-dithia-7-azaspiro[4.4]nonane, and toluene (B28343) as a byproduct. The reaction conditions are generally mild, ensuring the integrity of the dithiolane ring.
Table 1: Conditions for Debenzylation of this compound
| Reagent/Catalyst | Solvent | Conditions | Product |
|---|
Reactions at the Sulfur Atoms
The sulfur atoms of the 1,3-dithiolane (B1216140) ring possess lone pairs of electrons, making them susceptible to oxidation. While the dithiolane moiety is generally stable, it can be oxidized to form sulfoxides and subsequently sulfones using various oxidizing agents. chemicalbook.com
Controlled oxidation can yield either the mono-sulfoxide or the di-sulfoxide. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of the oxidizing agent at low temperatures typically favors the formation of the sulfoxide. The formation of sulfoxides introduces chirality at the sulfur atom, leading to potential diastereomers.
Table 2: Potential Oxidation Products from the Dithiolane Ring
| Oxidizing Agent | Potential Product(s) | Notes |
|---|---|---|
| 1 eq. m-CPBA | This compound 1-oxide | Formation of a sulfoxide |
Chemical Stability Studies
The utility of a synthetic intermediate is heavily dependent on its stability. The this compound scaffold exhibits robust stability under many conditions, but it is susceptible to degradation under specific acidic, thermal, or oxidative stresses.
Stability under Varying pH Conditions
The stability of the dithiolane ring is highly pH-dependent. Dithioacetals, in general, are known to be stable under neutral and basic conditions but can be labile in the presence of strong acids. bham.ac.ukresearchgate.net The hydrolysis of the dithiolane ring regenerates the parent ketone from which the spirocycle was formed.
This acid-catalyzed hydrolysis typically requires the presence of water and a strong acid. bham.ac.uk The mechanism involves protonation of one of the sulfur atoms, followed by nucleophilic attack by water, leading to ring-opening and eventual release of the ketone. The rate of hydrolysis is significantly slower than that of corresponding oxygen acetals (1,3-dioxolanes). bham.ac.uknih.gov For practical purposes, the compound is considered stable at pH values above 4 but may undergo slow decomposition under strongly acidic conditions (pH < 1). organic-chemistry.org
Table 3: General pH Stability of the Dithiolane Functional Group
| pH Range | Stability | Potential Reaction |
|---|---|---|
| > 7 (Basic) | High | Generally stable |
| 4 - 7 (Neutral to Mildly Acidic) | High | Generally stable |
Thermal Degradation Pathways
Heterocyclic compounds containing nitrogen and sulfur atoms can exhibit complex thermal degradation patterns. mdpi.com While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not extensively reported in the literature, the stability can be inferred from its structure. The molecule is composed of relatively strong C-C, C-N, and C-S bonds and is expected to be thermally stable at temperatures commonly used for storage and routine reactions (up to ~150-200 °C). nih.gov
Potential degradation pathways at elevated temperatures could involve the cleavage of the weaker bonds first. The C-S bond (bond energy ~272 kJ/mol) and the benzylic C-N bond are likely points of initial fragmentation. Degradation could proceed through radical mechanisms, leading to the release of volatile sulfur compounds and fragments of the pyrrolidine (B122466) and benzyl groups. Studies on analogous sulfur and nitrogen heterocycles suggest that nitrogen-containing rings often confer more thermal stability than those containing sulfur. researchgate.net
Oxidative Stability Assessments
Beyond the controlled oxidation of the sulfur atoms to sulfoxides and sulfones, the compound's stability in the presence of strong, non-selective oxidants or atmospheric oxygen is a key consideration. The sulfur atoms are the most susceptible sites to oxidation. tuni.fi Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to slow oxidation to the corresponding sulfoxides.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely lead to the cleavage of the dithiolane ring and oxidation of other parts of the molecule. organic-chemistry.org Therefore, while the compound is reasonably stable for storage under normal conditions, it should be protected from aggressive oxidizing environments to prevent unwanted side reactions and degradation.
Derivatization Strategies for Structure-Activity Relationship (SAR) Probing of this compound
The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of its structure-activity relationship (SAR). For this compound, derivatization strategies can be conceptually divided into three main areas: modifications of the benzyl moiety, introduction of reporter tags, and systematic structural variations of the core spirocyclic scaffold. These approaches aim to modulate the compound's potency, selectivity, and pharmacokinetic properties, as well as to elucidate its mechanism of action.
Modifications of the Benzyl Moiety
The N-benzyl group of this compound presents a readily accessible site for chemical modification to probe its influence on biological activity. SAR studies on analogous N-benzyl derivatives of 2-azaspiro[4.4]nonane have demonstrated that substitutions on the aromatic ring can significantly impact pharmacological effects, such as anticonvulsant activity. nih.govresearchgate.net These findings provide a strong rationale for exploring similar modifications on the this compound scaffold.
A variety of substituents can be introduced onto the phenyl ring to investigate the effects of electronics, sterics, and lipophilicity. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl, nitro), and groups capable of hydrogen bonding (e.g., hydroxyl, amino). The position of these substituents (ortho, meta, or para) is also a critical variable to explore.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions, could be employed to introduce new aryl or alkyl groups onto a pre-functionalized benzyl ring (e.g., a bromo-benzyl derivative). acs.orgnih.govrsc.orgrsc.org These reactions offer a versatile means to generate a library of derivatives with diverse steric and electronic properties.
The synthesis of such derivatives would typically involve the reaction of 1,4-dithia-7-azaspiro[4.4]nonane with a series of substituted benzyl halides or through more advanced cross-coupling strategies. The resulting compounds would then be evaluated in biological assays to determine how these modifications affect their activity.
| Substituent (Position) | Rationale | Potential Synthetic Approach |
|---|---|---|
| -F, -Cl, -Br (ortho, meta, para) | Probe electronic effects and lipophilicity. Halogen bonding interactions. | Reaction with corresponding substituted benzyl bromides. |
| -CH3, -OCH3 (ortho, meta, para) | Investigate the impact of electron-donating groups and steric bulk. | Reaction with corresponding substituted benzyl bromides. |
| -CF3, -NO2 (meta, para) | Explore the effect of strong electron-withdrawing groups. | Reaction with corresponding substituted benzyl bromides. |
| -OH, -NH2 (meta, para) | Introduce hydrogen bonding capabilities. | Reaction with protected benzyl bromides followed by deprotection. |
| Phenyl, substituted phenyl | Explore larger steric profiles and potential for pi-stacking interactions. | Suzuki or Stille coupling with a bromo-benzyl derivative. |
Introduction of Reporter Tags
To investigate the molecular interactions and cellular localization of this compound, the introduction of reporter tags such as fluorescent dyes, biotin, or radioactive isotopes is a powerful strategy. Bioorthogonal chemistry provides a suite of reactions that can be used to selectively label molecules in complex biological environments without interfering with native biochemical processes. nih.govbiosyn.com
A common approach involves incorporating a small, inert functional group, or "handle," onto the parent molecule, which can then be selectively reacted with a probe carrying the reporter tag. For this compound, a functional handle could be introduced on the benzyl ring. For example, an azide (B81097) or an alkyne group could be installed, which can then undergo a "click" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, with a correspondingly functionalized reporter molecule. biosyn.comnih.gov
Another strategy is the use of tetrazine ligation, which is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. nih.govenamine.net This reaction is known for its exceptionally fast kinetics and high selectivity, making it well-suited for live-cell imaging experiments. A derivative of this compound bearing a strained dienophile, such as a norbornene or a spirohexene, could be synthesized and then labeled with a tetrazine-functionalized fluorophore. nih.govresearchgate.net
These labeling strategies would enable a variety of studies, including:
Fluorescence microscopy: to visualize the subcellular distribution of the compound.
Affinity purification: using biotin-tagged derivatives to identify binding partners.
Pharmacokinetic studies: using radiolabeled compounds to track distribution and metabolism in vivo.
| Bioorthogonal Reaction | Functional Handle on Compound | Reporter Tag Functionality | Key Advantages |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or Cyclooctyne | Cyclooctyne or Azide | Copper-free, highly biocompatible. |
| Tetrazine Ligation | Strained Alkene/Alkyne (e.g., Norbornene, Spirohexene) | Tetrazine | Extremely fast reaction kinetics, excellent for in vivo applications. |
| Staudinger Ligation | Azide | Phosphine | One of the first bioorthogonal reactions, well-established. |
| Oxime/Hydrazone Formation | Aldehyde or Ketone | Aminooxy or Hydrazine | Reversible ligation possible under certain conditions. |
Systematic Structural Variations for Mechanistic Insight
Beyond modifications to the benzyl group, systematic variations of the 1,4-dithia-7-azaspiro[4.4]nonane core can provide crucial insights into the pharmacophore and the role of the spirocyclic scaffold. Spirocyclic structures are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target affinity and selectivity compared to flat aromatic systems. nih.govtandfonline.comnih.govresearchgate.net
Potential modifications to the core structure include:
Ring Size Variation: Synthesizing analogs with different ring sizes, such as 1,4-dithia-7-azaspiro[4.5]decane or 1,4-dithia-7-azaspiro[3.4]octane, would probe the importance of the five-membered rings for biological activity.
Modification of the Pyrrolidine Ring: Introducing substituents on the carbon atoms of the pyrrolidine ring could explore steric and conformational effects.
Stereochemical Exploration: If the synthesis allows for stereocontrol, preparing and testing individual enantiomers of chiral derivatives is essential, as biological targets are chiral and often exhibit stereospecific binding.
Mechanistic studies could also involve investigating the chemical reactivity of the dithiane ring, such as its potential for ring-opening under certain biological conditions. nih.govresearchgate.net Understanding the stability and metabolic fate of the spirocyclic core is crucial for developing drug candidates.
| Structural Modification | Rationale | Potential Impact |
|---|---|---|
| Varying spiro-ring size (e.g., spiro[4.5], spiro[3.4]) | Assess the influence of ring strain and conformation on activity. | Alteration of binding affinity and selectivity. |
| Replacement of sulfur atoms (e.g., with O, N) | Determine the importance of the dithiolane moiety for activity. | Changes in lipophilicity, hydrogen bonding capacity, and metabolic stability. |
| Oxidation of sulfur atoms (to sulfoxide, sulfone) | Introduce polarity and hydrogen bond acceptors. | Modified solubility and potential for new interactions with the target. |
| Substitution on the pyrrolidine ring | Probe for additional binding pockets and conformational effects. | Enhanced potency or selectivity. |
| Synthesis of individual enantiomers | Investigate stereospecificity of biological interactions. | Identification of the eutomer and improved therapeutic index. |
Computational Chemistry and Theoretical Investigations of 7 Benzyl 1,4 Dithia 7 Azaspiro 4.4 Nonane
Quantum Chemical Calculations for Electronic Structure
No specific Density Functional Theory (DFT) studies on the ground state geometry of 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane have been reported in the reviewed literature.
There are no published studies on the Molecular Electrostatic Potential (MEP) mapping of this compound.
An analysis of the Frontier Molecular Orbitals (FMO) for this compound is not available in the current scientific literature.
Conformational Analysis through Molecular Mechanics and Dynamics
No research has been found detailing the conformational energy landscapes of this compound.
There are no available simulations or studies on the ring dynamics and flexibility of this compound.
Prediction of Spectroscopic Parameters
Computational quantum chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering a means to verify experimental findings and to gain deeper insight into the electronic structure and vibrational modes of a molecule.
Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-target interactions.
Ligand Preparation for Docking Simulations
Before performing a docking simulation, the three-dimensional structure of the ligand, this compound, must be prepared. This involves several steps:
Generation of a 3D Conformation: A starting 3D structure can be generated using molecular building software.
Energy Minimization: The initial structure is then energy-minimized to find a low-energy, stable conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum methods.
Charge Assignment: Partial atomic charges are assigned to each atom of the ligand. These charges are crucial for calculating electrostatic interactions with the protein target.
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Binding Site Identification and Analysis within Protein Models
A crucial step in molecular docking is the identification of a potential binding site on a target protein. If a protein target for this compound is not known, potential targets could be hypothesized based on the structural similarity of the ligand to known bioactive molecules.
Once a protein target is selected (its 3D structure typically obtained from a repository like the Protein Data Bank), the binding site (or "pocket") must be defined. This can be done by:
Using a co-crystallized ligand: If the protein structure was determined with a known inhibitor, the binding site is defined as the region occupied by that inhibitor.
Blind docking: The entire protein surface is searched for potential binding sites.
Pocket detection algorithms: Software can be used to identify cavities on the protein surface that are suitable for ligand binding.
Docking algorithms then systematically explore different orientations and conformations of the ligand within the defined binding site, scoring each "pose" based on a scoring function that estimates the binding affinity. The analysis of the top-scoring poses reveals the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein.
Energetic Contributions to Ligand-Target Binding
Scoring functions in docking programs provide an estimate of the binding free energy (ΔG_bind). This score is typically a sum of various energetic contributions:
Electrostatic interactions: The favorable or unfavorable interactions between the partial charges of the ligand and the protein.
Van der Waals interactions: These include both attractive (dispersion) and repulsive forces.
Hydrogen bonding: A critical component of specific ligand-protein recognition.
Desolvation energy: The energy penalty for removing the ligand and the binding site from the solvent.
Entropy: The penalty associated with the loss of conformational freedom of the ligand upon binding.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
Pharmacophore Modeling Based on Structural Features
The burgeoning field of computational chemistry offers a powerful lens through which the potential pharmacological properties of novel chemical entities can be explored. For the compound this compound, pharmacophore modeling serves as a crucial initial step in elucidating its potential biological activity. This approach identifies the essential three-dimensional arrangement of chemical features within the molecule that are necessary for molecular recognition at a biological target.
At its core, the structure of this compound presents several key features that are amenable to pharmacophore hypothesis generation. These include a hydrophobic aromatic ring, a tertiary amine, and two thioether functionalities integrated into a unique spirocyclic system. These features can be computationally defined and mapped to create a pharmacophore model that can be used to screen virtual compound libraries for molecules with similar interaction profiles.
A detailed analysis of the structural components of this compound reveals the following potential pharmacophoric features:
Aromatic Ring (AR): The benzyl (B1604629) group provides a significant hydrophobic and aromatic feature. This can engage in π-π stacking or hydrophobic interactions with corresponding residues in a target protein.
Hydrogen Bond Acceptor (HBA): The tertiary nitrogen atom in the azaspiro ring system can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor groups on a biological target.
Positive Ionizable (PI): Under physiological conditions, the tertiary amine can be protonated, leading to a positive charge that can interact with negatively charged residues, such as aspartate or glutamate, in a binding pocket.
These features can be quantified and positioned in three-dimensional space to generate a pharmacophore hypothesis. The relative distances and angles between these features are critical for defining the specificity of the model.
| Pharmacophoric Feature | Structural Component | Potential Interaction Type |
| Aromatic Ring (AR) | Benzyl group | π-π stacking, hydrophobic |
| Hydrogen Bond Acceptor (HBA) | Tertiary amine nitrogen | Hydrogen bonding |
| Hydrophobic Feature (HY) | Dithiane spirocycle | Hydrophobic interactions |
| Positive Ionizable (PI) | Tertiary amine | Ionic interactions |
The development of a robust pharmacophore model for this compound would typically involve energy minimization of the structure to identify its most stable conformation. From this low-energy conformer, the spatial coordinates of the identified pharmacophoric features are extracted. This 3D arrangement then forms the basis of the pharmacophore query for virtual screening campaigns.
It is important to note that in the absence of a known biological target, a ligand-based pharmacophore model is the most appropriate approach. This model is built solely on the structural features of the molecule . Should a biological target be identified, a structure-based pharmacophore model could be developed by analyzing the key interactions between the ligand and the active site of the target protein. This would provide a more refined and target-specific model for the discovery of novel bioactive compounds.
Application of 7 Benzyl 1,4 Dithia 7 Azaspiro 4.4 Nonane As a Research Probe
Design Principles for Chemical Probes Based on Spirocyclic Scaffolds
The rigid, three-dimensional structure of spirocyclic scaffolds makes them attractive frameworks for the design of chemical probes. This inherent structural rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic compounds. The design of such probes often revolves around two key principles: modulating selectivity through structural modifications and incorporating bioorthogonal handles for activity-based profiling.
Modulation of Selectivity through Structural Modifications
The selectivity of a spirocyclic probe can be finely tuned by altering the substituents on the core structure. For the 1,4-dithia-7-azaspiro[4.4]nonane scaffold, modifications can be envisaged at several positions. For instance, substitution on the benzyl (B1604629) ring of 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane could modulate interactions with the target protein through steric or electronic effects. The introduction of different functional groups could also alter the compound's physicochemical properties, such as solubility and cell permeability, thereby influencing its target engagement in a cellular context.
Research on related 1,4-dithia-7-azaspiro[4.4]nonane derivatives has shown that modifications can impart significant biological activity. For example, a series of sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives were designed and synthesized as inhibitors of matrix metalloproteinase-2 (MMP-2), demonstrating that this scaffold can be tailored to target specific enzymes. nih.gov
Interactive Table: Potential Modification Sites on the this compound Scaffold for Selectivity Modulation
| Modification Site | Potential Modifications | Anticipated Effect on Selectivity |
| Benzyl Ring (ortho-, meta-, para-positions) | Electron-donating groups (e.g., -OCH₃, -CH₃)Electron-withdrawing groups (e.g., -NO₂, -CF₃)Halogens (e.g., -F, -Cl, -Br) | Alteration of electronic properties to enhance specific interactions (e.g., hydrogen bonding, pi-stacking) with the target's active site. |
| Spirocyclic Core | Introduction of substituents on the pyrrolidine (B122466) or dithiolane rings | Steric hindrance to disfavor binding to off-targets; creation of new interaction points. |
| Nitrogen Atom (N-7) | Replacement of the benzyl group with other aryl or alkyl substituents | Modification of overall lipophilicity and steric bulk to influence target recognition. |
Introduction of Bioorthogonal Handles for Activity-Based Probes
Activity-based probes are powerful tools for studying enzyme function in complex biological systems. These probes typically contain a reactive group that forms a covalent bond with the target enzyme, and a reporter tag for detection. Bioorthogonal handles, such as alkynes or azides, can be incorporated into the probe's structure. These handles allow for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a "click" reaction, which is highly specific and does not interfere with biological processes.
While no studies have specifically described the introduction of bioorthogonal handles onto this compound, the synthetic accessibility of the azaspiro[4.4]nonane core suggests that such modifications would be feasible. For instance, a terminal alkyne could be incorporated into the benzyl group, or a linker containing an azide (B81097) could be attached to the nitrogen atom.
In Vitro Mechanistic Investigations using this compound
Detailed in vitro studies are crucial for characterizing the mechanism of action of a chemical probe. Such investigations would typically involve elucidating the probe's biological targets, analyzing its binding kinetics and thermodynamics, and investigating its effects on downstream signaling pathways.
Elucidation of Biological Targets (e.g., enzymes, receptors)
To date, there is no published research identifying the specific biological targets of this compound. However, the structural similarity to other biologically active spirocyclic compounds suggests potential target classes. For example, various azaspiro[4.4]nonane derivatives have been investigated as agonists for the α7 nicotinic acetylcholine receptor and as GPR119 agonists. nih.govnih.gov Furthermore, the 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid scaffold is a key pharmacophore in angiotensin-converting enzyme (ACE) inhibitors. These examples suggest that this compound could potentially interact with enzymes or receptors, and target identification studies, such as affinity chromatography or chemoproteomics, would be necessary to confirm this.
Analysis of Binding Kinetics and Thermodynamics
A thorough understanding of a probe's interaction with its target requires the analysis of binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes upon binding). Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly used for this purpose. Currently, no such data is available for this compound.
Investigation of Downstream Signaling Pathways
Once a biological target is identified, a key next step is to investigate the effects of the probe on downstream signaling pathways. This can reveal the functional consequences of target engagement. For example, if this compound were found to inhibit a specific kinase, subsequent experiments would involve measuring the phosphorylation levels of known substrates of that kinase. As the biological targets of this compound are unknown, there is no information on its effects on any signaling pathways.
Methodologies for Assessing Probe Specificity and Efficacy in Biological Systems
The specificity and efficacy of a research probe are paramount to its utility. These characteristics ensure that the observations made are due to the probe's interaction with its intended target and not a result of non-specific or off-target effects.
Target Engagement Assays
Target engagement assays are critical for confirming that a potential research probe physically interacts with its intended biological target within a cellular or in vivo environment. While specific target engagement assays for this compound are not detailed in the available literature, several general methodologies are commonly employed for such purposes. These can be broadly categorized as follows:
| Assay Type | Principle | Examples |
| Biophysical Assays | Detect changes in the physical properties of the target protein upon ligand binding. | Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Biochemical Assays | Measure the effect of the compound on the target's biochemical activity. | Enzyme activity assays, Radioligand binding assays |
| Cell-based Assays | Assess target engagement within a cellular context. | Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET) |
The selection of a specific assay depends on the nature of the target protein and the properties of the compound being tested.
Off-Target Profiling Strategies
Identifying the off-target interactions of a research probe is as crucial as confirming its on-target engagement. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. Comprehensive off-target profiling is therefore a standard practice in probe development.
Common strategies for off-target profiling include:
Panel Screening: The compound is tested against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
Affinity Chromatography: The compound is immobilized on a solid support and used to capture interacting proteins from cell lysates.
Computational Approaches: In silico methods, such as molecular docking, can predict potential off-target interactions based on the compound's structure.
Development of Fluorescent or Radioligand Analogs for Imaging Studies
The development of fluorescent or radiolabeled analogs of a research probe allows for its visualization and quantification in biological systems, providing valuable insights into its distribution, target localization, and pharmacokinetics.
Synthetic Routes for Labeling
The synthesis of labeled analogs typically involves the introduction of a fluorescent dye or a radionuclide into the parent molecule. The position of the label is critical and should not interfere with the compound's binding to its target. While specific synthetic routes for labeling this compound are not described, general approaches often involve:
Functional Group Handle: The presence of a suitable functional group (e.g., amine, carboxylic acid, alkyne, azide) on the parent molecule allows for straightforward conjugation with a labeling moiety.
De Novo Synthesis: The label is incorporated during the total synthesis of the molecule. This approach can be more complex but allows for precise placement of the label.
The synthesis of related azaspiro[4.4]nonane structures has been reported, suggesting that synthetic routes could be adapted for the incorporation of labels. nih.gov
Validation of Labeled Probe Functionality
Once a labeled analog has been synthesized, it is essential to validate that its functionality is comparable to the unlabeled parent compound. This validation process typically includes:
| Validation Step | Purpose |
| Purity and Characterization | To confirm the identity and purity of the labeled compound using techniques like HPLC, Mass Spectrometry, and NMR. |
| In Vitro Binding Assays | To compare the binding affinity of the labeled and unlabeled compounds to the target. |
| Cellular Imaging | To demonstrate that the labeled probe localizes to the expected cellular compartment or region where the target is expressed. |
| Specificity Studies | To show that the signal from the labeled probe can be competed away by an excess of the unlabeled compound, confirming specific binding. |
Detailed validation studies for fluorescent or radioligand analogs of this compound have not been published.
Future Directions and Perspectives in Research on 7 Benzyl 1,4 Dithia 7 Azaspiro 4.4 Nonane
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes is paramount for the exploration of any novel compound's potential. Future research could focus on establishing versatile methods for the synthesis of the 1,4-dithia-7-azaspiro[4.4]nonane core and its derivatives. While a hydrochloride salt of the parent 1,4-dithia-7-azaspiro[4.4]nonane is commercially available, detailed synthetic procedures for N-substituted analogs like the 7-benzyl derivative are not readily found. pharmaffiliates.combldpharm.com
Promising avenues for synthesis could be adapted from established methods for other azaspirocycles. For instance, domino radical bicyclization has been successfully employed to create 1-azaspiro[4.4]nonane derivatives. nih.gov This approach, which involves the formation and capture of alkoxyaminyl radicals, could potentially be modified to incorporate the dithiolane ring. Another potential strategy could involve the multi-step synthesis starting from a suitable cyclopentanone (B42830) derivative, as has been demonstrated for N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates, a related spirocyclic system. researchgate.net
Future synthetic efforts could be tabulated as follows to compare potential methodologies:
| Synthetic Strategy | Potential Starting Materials | Key Reactions | Expected Advantages |
| Domino Radical Bicyclization | O-benzyl oxime ethers with dithiolane moiety | Radical-initiated cyclization | High efficiency, single-step spirocycle formation |
| Multi-step Synthesis from Cyclopentanone | Substituted cyclopentanone, benzylamine, 1,2-ethanedithiol (B43112) | Condensation, cyclization, reduction/oxidation | High control over stereochemistry, modular approach |
| Intramolecular Cycloaddition | Precursors with dithiolane and azomethine ylide functionalities | 1,3-dipolar cycloaddition | Access to diverse stereoisomers |
Expansion of Biological Probe Applications
Spirocyclic scaffolds are increasingly being investigated for their potential in developing biological probes, including fluorescent and radioactive imaging agents. The rigid spirocyclic framework can be advantageous for designing probes with high specificity and favorable photophysical properties. While there is no specific literature on 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane as a biological probe, research on analogous structures provides a roadmap for future applications.
For example, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been successfully developed as a σ1 receptor radioligand for tumor imaging. This suggests that the 1,4-dithia-7-azaspiro[4.4]nonane scaffold could also be a viable candidate for developing radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Furthermore, the incorporation of fluorophores onto the spirocyclic core or the benzyl (B1604629) substituent could lead to the development of novel fluorescent probes. The inherent properties of the dithiolane and amine functionalities might also be exploited for the detection of specific analytes or biological processes.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and potential applications of novel molecules, thereby guiding synthetic efforts and biological testing. In the absence of extensive experimental data for this compound, in silico studies could provide valuable initial insights.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electronic properties, and spectroscopic characteristics. Such studies have been widely applied to various spiro heterocyclic compounds to understand their reactivity and potential as, for example, anti-Alzheimer agents. nih.gov Molecular docking simulations could be used to predict the binding affinity of this compound and its analogs to various biological targets, helping to identify potential therapeutic applications. The structure-activity relationship of benzyl-substituted compounds has been explored in other contexts, providing a basis for such computational investigations. nih.gov
A prospective computational workflow could involve:
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, vibrational frequencies | Prediction of reactivity, spectroscopic characterization |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvent | Understanding dynamic behavior in biological environments |
| Molecular Docking | Binding affinity and mode to target proteins | Virtual screening for potential drug targets |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Design of analogs with enhanced potency or selectivity |
Development of Related Spirocyclic Analogs with Enhanced Research Utility
The synthesis and study of a library of analogs based on the this compound scaffold could significantly advance our understanding of its structure-activity relationships (SAR). Modifications to both the benzyl group and the spirocyclic core could lead to compounds with improved properties for specific applications.
For instance, substituting the benzyl group with other aromatic or aliphatic moieties could modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn could affect its biological activity. The SAR of N-substituted phenyldihydropyrazolones has shown that such modifications can significantly impact their biological effects. frontiersin.org
Furthermore, the synthesis of analogs with different heterocyclic rings in place of the dithiolane or pyrrolidine (B122466) moieties could lead to the discovery of novel scaffolds with unique properties. The development of diverse spirocyclic systems is a key area of research in medicinal chemistry, with a focus on creating molecules with enhanced three-dimensionality and drug-like properties. mdpi.comnih.gov
Future research in this area could focus on the systematic synthesis and evaluation of analogs, as outlined in the following table:
| Analog Series | Rationale for Synthesis | Potential for Enhanced Utility |
| Varied N-substituents | Modulate lipophilicity, steric, and electronic properties | Improved biological activity and selectivity |
| Modified dithiolane ring | Alteration of the spirocyclic core's geometry and polarity | Novel scaffolds with different physical and chemical properties |
| Chiral separation of enantiomers | Investigation of stereospecific interactions with biological targets | Development of more potent and selective enantiopure compounds |
Q & A
Q. How can researchers align their work on this compound with broader chemical theories (e.g., non-covalent interactions in spiro systems)?
- Methodological Answer : Use conceptual DFT descriptors (electrophilicity index, dual descriptor) to map reactive sites. Pair with crystallographic data () to correlate intermolecular interactions (e.g., S···π contacts) with supramolecular packing. This dual approach bridges quantum mechanics and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
